molecular formula C6H6N4O2 B2536771 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile CAS No. 1006458-41-8

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B2536771
CAS No.: 1006458-41-8
M. Wt: 166.14
InChI Key: DHGMCZZQASRRBJ-UHFFFAOYSA-N
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Description

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound with the molecular formula C6H6N4O2. It contains a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position, along with an acetonitrile group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-4-nitro-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.

    5-Methyl-4-nitro-1H-pyrazole: Lacks the acetonitrile group.

    2-(5-Methyl-1H-pyrazol-4-yl)pyridine: Contains a pyridine ring instead of a nitro group.

Uniqueness

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both a nitro group and an acetonitrile group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H6N4O2\text{C}_6\text{H}_6\text{N}_4\text{O}_2

This compound features a pyrazole ring substituted with a methyl and nitro group, which significantly influences its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, some exhibited up to 93% inhibition of IL-6 at 10 µM concentrations, surpassing standard anti-inflammatory drugs like dexamethasone .

Table 1: Inhibitory Effects of Pyrazole Derivatives on Inflammatory Cytokines

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76%86%1
Pyrazole Derivative A61%76%10
Pyrazole Derivative B85%93%10

2. Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. A study reported that certain derivatives demonstrated effective activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups, such as aliphatic amides, was found to enhance antimicrobial efficacy .

Case Study: Antimicrobial Efficacy
In a comparative analysis, a novel pyrazole derivative was tested against various bacterial strains. The results indicated that it had comparable activity to established antibiotics like ampicillin and ketoconazole .

3. Anticancer Potential

The anticancer potential of pyrazole derivatives is another area of active research. Some studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, this compound can effectively reduce inflammation.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Table 2: Mechanisms of Action for Pyrazole Derivatives

MechanismDescription
Cytokine InhibitionReduces levels of TNF-α and IL-6
COX InhibitionInterferes with prostaglandin synthesis
Apoptosis InductionTriggers programmed cell death in cancer cells

Safety and Toxicity

While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that certain pyrazole derivatives have low acute toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg . Further investigations are required to fully understand the safety profiles.

Properties

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-5-6(10(11)12)4-8-9(5)3-2-7/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGMCZZQASRRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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